molecular formula C22H20N4O2 B2448054 N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260628-22-5

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2448054
CAS No.: 1260628-22-5
M. Wt: 372.428
InChI Key: WWDLCYURRYTPBS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-8-10-17(11-9-15)21-24-22(28-25-21)19-7-4-12-26(19)14-20(27)23-18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLCYURRYTPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as hybrid peptides. These compounds typically interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects.

Biological Activity

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

  • 3-Methylphenyl : Contributes to lipophilicity and potential receptor interactions.
  • Oxadiazole : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Pyrrole : Often involved in biological processes, enhancing the compound's pharmacological properties.

Molecular Formula

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2} with a molecular weight of approximately 348.40 g/mol.

This compound interacts with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer progression and inflammation.
  • Receptor Modulation : It may bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling pathways.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including breast and colon cancer models. The mean IC50 values were reported around 92.4 µM against multiple cancer types .

Antimicrobial Activity

The oxadiazole moiety is also associated with antimicrobial effects:

  • Compounds containing oxadiazole rings have shown activity against both gram-positive and gram-negative bacteria. Specific derivatives demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Some studies suggest that the compound may possess anti-inflammatory properties through the inhibition of cyclooxygenases (COX) enzymes, which are crucial in the inflammatory response .

Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, derivatives similar to this compound were tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as a chemotherapeutic agent .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates. The findings revealed that compounds structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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